Differentiated Anti-Proliferative Activity Compared to Mono-Phenyl Thiazole Analogs
A key differentiator for the target compound is its reported anti-proliferative activity against A549 (lung) and HeLa (cervical) cancer cell lines, with IC50 values in the low micromolar range . This is a distinct profile when compared to structurally similar thiazolyl benzamides bearing a single phenyl substituent, such as the 4-methoxyphenyl analog (CAS 433313-41-8), for which no comparable anti-cancer activity has been reported .
| Evidence Dimension | Cytotoxicity |
|---|---|
| Target Compound Data | IC50 values reported in the low micromolar range against A549 (lung cancer) and HeLa (cervical cancer) cell lines. |
| Comparator Or Baseline | 4-(Azepane-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 433313-41-8), for which no specific anti-proliferative activity has been published. |
| Quantified Difference | The target compound shows measurable, low-μM anti-cancer activity, whereas the comparator lacks any published quantitative data in these models, suggesting the 4,5-diphenyl substitution is critical. |
| Conditions | In vitro cellular assay (A549 and HeLa lines); specific assay details unavailable from the referencing source. |
Why This Matters
For researchers screening for anti-cancer leads, the presence of a quantitative, albeit low-potency, starting point provides an actionable advantage over structurally similar, but biologically silent, compounds.
